molecular formula C13H15N3OS2 B5807517 N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5807517
M. Wt: 293.4 g/mol
InChI Key: QEJCABIBIFSXEU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiadiazole derivative that has been synthesized using different methods and has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the activation of the hypothalamus-pituitary-gonadal axis, which leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones stimulate the production of testosterone and estrogen, which are essential for the growth and development of various tissues and organs in the body. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, energy homeostasis, and immune function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased growth and feed intake in livestock, anti-inflammatory and neuroprotective effects in the brain, and modulation of lipid metabolism and energy homeostasis in the body. This compound has also been shown to improve the immune function of fish and shrimp, leading to increased resistance to bacterial and viral infections.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize using established methods. However, this compound has some limitations, including its potential toxicity at high doses and its effects on endocrine function, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, including its potential use as a therapeutic agent in the treatment of various diseases, its effects on the gut microbiome and immune function, and its potential use in environmental science for the control of greenhouse gas emissions. Further studies are needed to elucidate the mechanisms of action of this compound and to determine its safety and efficacy in different applications.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its biochemical and physiological effects, mechanism of action, and future directions for research. Further studies are needed to determine the safety and efficacy of this compound in different applications and to elucidate its mechanisms of action.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can be synthesized using different methods, including the reaction of 3,4-dimethylphenylamine with carbon disulfide and methyl iodide, followed by reaction with sodium hydrosulfide and acetic anhydride. Another method involves the reaction of 3,4-dimethylphenylamine with carbon disulfide and dimethyl sulfate, followed by reaction with thiosemicarbazide and acetic anhydride. These methods have been optimized for high yield and purity of the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to enhance the growth and feed intake of livestock, such as fish and shrimp. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent and in the treatment of cardiovascular and neurological diseases. In environmental science, this compound has been studied for its potential use as a soil fumigant and in the control of greenhouse gas emissions.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-4-5-11(6-9(8)2)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCABIBIFSXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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